molecular formula C20H23N3O B6934790 N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine

N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine

Cat. No.: B6934790
M. Wt: 321.4 g/mol
InChI Key: NBVBOZZZWTUWSD-UHFFFAOYSA-N
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Description

N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine is a complex organic compound with a unique structure that combines phenyl, pyrazole, and ethanamine groups

Properties

IUPAC Name

N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-15-8-4-6-10-19(15)24-20-11-7-5-9-17(20)14-21-16(2)18-12-13-22-23(18)3/h4-13,16,21H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVBOZZZWTUWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2CNC(C)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine typically involves multi-step organic reactions. One common route starts with the preparation of 2-(2-methylphenoxy)benzyl chloride, which is then reacted with 2-methylpyrazole under basic conditions to form the desired ethanamine derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biological pathways, leading to therapeutic effects or changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2-methylphenoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine is unique due to its specific combination of phenyl, pyrazole, and ethanamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

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